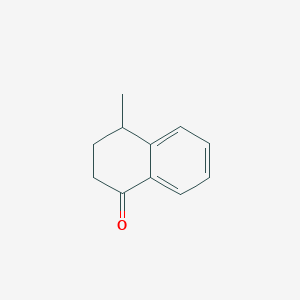

4-Methyl-1-tetralone

Description

The exact mass of the compound 4-Methyl-1-tetralone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65631. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methyl-1-tetralone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1-tetralone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLHDEROUKFEMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601315410 | |

| Record name | 4-Methyl-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19832-98-5 | |

| Record name | 4-Methyl-1-tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19832-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-4-methylnaphthalen-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019832985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-1-tetralone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-4-methylnaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methyl-1-tetralone: Structural Scaffold & Synthetic Utility Guide

The following technical guide details the chemical properties, structural analysis, and synthetic utility of 4-Methyl-1-tetralone . This document is structured for researchers and drug development professionals, focusing on actionable protocols and mechanistic insights.

Executive Summary

4-Methyl-1-tetralone (CAS: 19832-98-5) is a bicyclic ketone featuring a tetrahydronaphthalene core substituted with a methyl group at the benzylic (C4) position.[1] Unlike its isomer 2-methyl-1-tetralone, the 4-methyl variant introduces a chiral center at the benzylic carbon, influencing the stereochemical outcome of downstream derivatizations.

This compound serves as a critical intermediate in the synthesis of aromatized naphthalene derivatives , bioactive aminotetralins , and complex natural products such as Aristelegone A . Its unique reactivity profile—combining the electrophilicity of a ketone, the acidity of alpha-protons, and the susceptibility of the aromatic ring to electrophilic substitution—makes it a versatile "chassis" in medicinal chemistry.

Physicochemical Profile

The following data aggregates experimentally validated constants essential for process design and handling.

| Property | Value | Context/Notes |

| CAS Registry Number | 19832-98-5 | Specific to the 4-methyl isomer.[1][2] |

| Molecular Formula | C₁₁H₁₂O | MW: 160.21 g/mol |

| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/light exposure. |

| Boiling Point | 133–134 °C | @ 12 Torr (Vacuum distillation recommended) |

| Density | 1.078 g/mL | @ 25 °C |

| Refractive Index ( | 1.566 – 1.568 | High aromatic content indicator. |

| Solubility | Soluble in organic solvents | CHCl₃, MeOH, Benzene; Insoluble in H₂O. |

| Chirality | Racemic (±) | Synthesized as racemate; resolvable via chiral HPLC or enzymatic reduction. |

Structural Analysis & Reactivity Logic

The reactivity of 4-methyl-1-tetralone is dictated by three distinct chemical zones. Understanding these zones allows for precise retrosynthetic planning.

The Three Zones of Reactivity

-

Zone A (C1 Carbonyl): Susceptible to nucleophilic attack (Grignard, hydrides) and reductive amination.

-

Zone B (C2 Alpha-Carbon): Kinetic and thermodynamic enolate formation allows for alkylation or aldol condensations.

-

Zone C (C4 Benzylic/Chiral Center): The methyl group creates steric bulk; the benzylic position is prone to radical halogenation or oxidative aromatization.

Figure 1: Reactivity map of 4-methyl-1-tetralone highlighting the three primary zones for chemical modification.

Synthesis Protocols

The most robust industrial and laboratory route utilizes a Friedel-Crafts Alkylation-Acylation sequence starting from benzene and

Protocol: One-Pot Friedel-Crafts Cyclization

Mechanism:

Reagents:

-

Benzene (Solvent & Reactant, excess)

- -Valerolactone (1.0 equiv)

-

Aluminum Chloride (

, Anhydrous, 3.0–4.0 equiv)

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and an acid gas trap (NaOH scrubber) to neutralize HCl evolution.

-

Charging: Add dry benzene (excess, typically 10 vol relative to lactone) and

-valerolactone to the flask under -

Catalyst Addition: Cool the mixture to 0–5 °C. Add anhydrous

portion-wise over 60 minutes. Caution: Exothermic reaction with vigorous HCl evolution. -

Reaction Phase:

-

Allow the mixture to warm to room temperature.

-

Heat to reflux (80 °C) for 16–18 hours. The solution will turn dark red/brown.

-

-

Quenching: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/HCl (conc.) mixture to hydrolyze aluminum complexes.

-

Workup:

-

Separate the organic layer.[3]

-

Extract the aqueous layer with toluene or benzene (

). -

Wash combined organics with

, saturated -

Dry over

and concentrate in vacuo.

-

-

Purification: Distill the residue under high vacuum (0.5–1.0 mmHg). Collect the fraction boiling at ~95–100 °C (at 1 mmHg).

Yield Expectation: 85–95%.

Figure 2: Mechanistic pathway for the synthesis of 4-methyl-1-tetralone via Friedel-Crafts reaction of benzene and gamma-valerolactone.

Pharmaceutical Applications & Derivatization

While 4-methyl-1-tetralone is distinct from the 4-(3,4-dichlorophenyl)-1-tetralone used in Sertraline synthesis, it shares the same tetralone-to-aminotetralin logic used in CNS drug discovery.

Case Study: Synthesis of Bioactive Aminotetralins

Aminotetralins are privileged structures in serotonin and dopamine receptor ligands.

-

Reaction: Reductive Amination.

-

Protocol:

-

Combine 4-methyl-1-tetralone with a primary amine (e.g., methylamine) in methanol.

-

Add titanium isopropoxide (

) as a Lewis acid/dehydrating agent to form the imine. -

Reduce in situ with Sodium Borohydride (

) or Sodium Cyanoborohydride ( -

Result: cis/trans diastereomers of 1-amino-4-methyltetralin.

-

Aromatization to Naphthalenes

4-Methyl-1-tetralone is a precursor to 1-methylnaphthalene derivatives.

-

Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Pd/C with heat.

-

Utility: Access to substituted naphthalenes that are difficult to synthesize via direct electrophilic substitution of naphthalene.

Handling and Safety (SDS Summary)

-

Hazards:

-

H227: Combustible liquid.

-

H315/H319: Causes skin and serious eye irritation.

-

WGK 3: Severe hazard to waters (do not allow to enter drains).

-

-

Storage: Store under inert gas (Argon/Nitrogen) to prevent benzylic oxidation. Keep in a cool, dry place.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

ChemicalBook. (2025).[2] 4-Methyl-1-tetralone Properties and CAS 19832-98-5 Data. Retrieved from

-

Organic Syntheses. (1951). Synthesis of Tetralones via Friedel-Crafts Cyclization. Org. Syn. Coll. Vol. 4, 884. Retrieved from

-

Sigma-Aldrich. (2025).[4] Product Specification: 4-Methyl-1-tetralone 97%. Retrieved from

-

Matrix Fine Chemicals. (2025).[2] 4-Methyl-1-tetralone Technical Data Sheet. Retrieved from

-

National Institutes of Health (NIH). (2024). Tetralone Derivatives as Antimicrobial Agents. PubMed Central. Retrieved from

Sources

- 1. 4-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE | CAS 19832-98-5 [matrix-fine-chemicals.com]

- 2. 4-Methyl-1-tetralone | 19832-98-5 [chemicalbook.com]

- 3. US5019655A - Method of preparing 4-dichlorophenyl-1-tetralones - Google Patents [patents.google.com]

- 4. 2-甲基-1-四氢萘酮 98% | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: 4-Methyl-1-tetralone (CAS 19832-98-5)

[1][2][3]

Executive Summary

4-Methyl-1-tetralone (CAS 19832-98-5) is a bicyclic aromatic ketone serving as a critical scaffold in organic synthesis.[1][2] While often conflated with 4-(3,4-dichlorophenyl)-1-tetralone (the direct precursor to the antidepressant Sertraline ), 4-methyl-1-tetralone is distinct. It functions primarily as a precursor for substituted 1-naphthols (via aromatization), bioactive sesquiterpenes (e.g., calamenene, cadinane class), and as a model substrate for asymmetric catalysis .

This guide details the physicochemical profile, industrial synthesis via Friedel-Crafts alkylation, and downstream applications of 4-methyl-1-tetralone, designed for researchers requiring high-purity intermediates for drug discovery and natural product synthesis.

Part 1: Chemical Profile & Physicochemical Properties[4]

The following data aggregates experimental values from standard chemical databases and verified supplier Certificates of Analysis (CoA).

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| IUPAC Name | 4-Methyl-3,4-dihydronaphthalen-1(2H)-one | Also: 4-Methyl-α-tetralone |

| CAS Number | 19832-98-5 | |

| Molecular Formula | C₁₁H₁₂O | |

| Molecular Weight | 160.21 g/mol | |

| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/light exposure |

| Boiling Point | 108–110 °C @ 1 mmHg | 128–130 °C @ 12 mmHg |

| Density | 1.078 g/mL @ 25 °C | |

| Refractive Index | ||

| Solubility | Soluble in EtOH, Et₂O, Benzene, DCM | Insoluble in water |

| Chirality | Racemic (±) | Contains one stereocenter at C4 |

Part 2: Synthesis Protocol

Primary Route: Friedel-Crafts Alkylation/Acylation Sequence

The most robust laboratory and industrial route utilizes benzene and

Mechanism

The reaction proceeds via a dual Friedel-Crafts mechanism catalyzed by Aluminum Chloride (

-

Alkylation: The lactone ring opens in the presence of

to form a carbocation, which alkylates benzene to form 4-phenylpentanoic acid (intermediate). -

Acylation: The acid chloride (formed in situ or via acid activation) undergoes intramolecular Friedel-Crafts acylation to close the ring, yielding 4-methyl-1-tetralone.

Experimental Workflow (Self-Validating Protocol)

Note: This protocol is adapted from classic Organic Syntheses methodologies modified for modern safety standards.

Reagents:

-

Benzene (Solvent & Reactant): Excess (acting as solvent)

- -Valerolactone: 1.0 equiv

-

Aluminum Chloride (

): 2.5 – 3.0 equiv (Anhydrous, granular)

Step-by-Step Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and pressure-equalizing addition funnel. Connect the condenser outlet to a gas trap (NaOH solution) to neutralize HCl evolution.

-

Charging: Charge the flask with dry benzene (approx. 5-10 mL per gram of lactone).

-

Catalyst Addition: Cool the benzene to 0–5 °C. Add anhydrous

portion-wise. Critical: Maintain temperature below 10 °C to prevent premature polymerization. -

Reaction: Add

-valerolactone dropwise over 60 minutes.-

Observation: The mixture will turn dark red/brown, and HCl gas will evolve.

-

-

Reflux: Once addition is complete, slowly warm to room temperature, then heat to reflux (80 °C) for 3–4 hours.

-

Endpoint Check: Monitor by TLC (Hexane/EtOAc 9:1). Disappearance of the intermediate acid indicates completion.

-

-

Quench: Cool to 0 °C. Pour the reaction mixture slowly onto crushed ice/HCl (conc.) mixture. Caution: Highly exothermic.

-

Workup: Separate the organic layer.[3][4] Extract the aqueous layer with benzene or ether. Wash combined organics with water, saturated

(to remove uncyclized acid), and brine. -

Purification: Dry over

, filter, and concentrate. Distill under reduced pressure (vacuum distillation is required due to high boiling point).-

Target Fraction: Collect fraction boiling at 108–110 °C (1 mmHg).

-

Figure 1: Step-by-step synthesis workflow via Friedel-Crafts alkylation/acylation cascade.

Part 3: Applications & Reactivity Profile

While 4-methyl-1-tetralone is a structural analog to the Sertraline precursor, its specific utility lies in three distinct domains: Aromatization , Asymmetric Synthesis , and Natural Product Construction .

Aromatization to 1-Naphthols

The tetralone core can be aromatized to yield 4-methyl-1-naphthol , a precursor for Vitamin K3 (Menadione) analogs and specific insecticides (carbaryl analogs).

-

Reagents: Pd/C or S (Sulfur) at high temperatures (

°C). -

Mechanism: Dehydrogenation of the saturated ring.

Asymmetric Synthesis & Resolution

Since 4-methyl-1-tetralone is commercially available as a racemate, it serves as a primary substrate for testing kinetic resolution and enantioselective reduction technologies.

-

Enzymatic Resolution: Lipase-catalyzed transesterification of the corresponding alcohol.

-

Chiral Reduction: Use of CBS-catalysts (Corey-Bakshi-Shibata) to generate chiral (S)-4-methyl-1-tetralol , a motif in bioactive terpenes.

Natural Product Synthesis (Sesquiterpenes)

The 4-methyl-tetralone skeleton is the core of the Cadinane and Calamenene sesquiterpene families.

-

Target:

-Calamenene (found in essential oils). -

Pathway: Grignard addition (Isopropylmagnesium bromide) followed by dehydration and hydrogenation.

Figure 2: Divergent synthetic utility of the 4-methyl-1-tetralone scaffold.

Part 4: Safety & Handling (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). The compound is susceptible to air oxidation, forming peroxides or darkening over time.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

Olson, C. E., & Bader, A. R. (1955).

-Tetralone and 4-Methyl-1-tetralone Synthesis. Organic Syntheses, Coll. Vol. 3, p.798. -

Sigma-Aldrich. (2024).[5] 4-Methyl-1-tetralone Product Specification & Safety Data Sheet. Merck KGaA.

-

Taber, D. F., & Sethuraman, M. R. (2000).[6] Friedel-Crafts Acylation: Preparation of 4-Methyl-1-tetralone. Journal of Organic Chemistry, 65(1), 254-255.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 88365, 4-Methyl-1-tetralone.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4 methyl 1 tetralone — TargetMol Chemicals [targetmol.com]

- 3. websites.umich.edu [websites.umich.edu]

- 4. US5019655A - Method of preparing 4-dichlorophenyl-1-tetralones - Google Patents [patents.google.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

Technical Guide: Safe Handling and Operational Protocol for 4-Methyl-1-tetralone

[1][2]

CAS: 19832-98-5 Formula: C₁₁H₁₂O Document Control: Technical Advisory for R&D Applications[1][2]

Executive Summary & Application Context

4-Methyl-1-tetralone is a bicyclic aromatic ketone used primarily as a high-value intermediate in the synthesis of pharmaceuticals, agrochemicals, and complex natural products (e.g., Aristelegone A analogues, abscisic acid derivatives).[1][2][3][4][5] Its structural features—specifically the benzylic ketone functionality and the methyl-substituted aromatic ring—make it a versatile electrophile in Friedel-Crafts acylations, Grignard reactions, and enantioselective reductions.[1][2]

While often classified as a standard laboratory irritant, its lipophilic nature and structural homology to tetralin warrant specific handling protocols to mitigate risks of dermatitis, respiratory tract irritation, and potential peroxide formation upon prolonged storage. This guide synthesizes physicochemical data with practical operational safety for researchers.

Physicochemical Profile & Hazard Identification

Understanding the physical state is the first line of defense.[2] 4-Methyl-1-tetralone is a high-boiling liquid, meaning inhalation risks are driven more by aerosolization (during heating or syringe transfer) than by volatility at room temperature.[1][2]

Table 1: Critical Physicochemical Properties

| Property | Value | Operational Implication |

| Physical State | Liquid (Colorless to light yellow) | Viscosity considerations for transfer; check for yellowing (oxidation).[1][2] |

| Boiling Point | ~95–96 °C @ 1 mmHg | High thermal stability required for distillation; vacuum required to prevent decomposition.[1][2] |

| Density | 1.078 g/mL @ 25 °C | Denser than water; sinks in aqueous spills.[1][2] |

| Flash Point | >110 °C (>230 °F) | Combustible (Class IIIB).[1][2] Preheating required for ignition, but supports combustion once lit. |

| Solubility | Insoluble in water | Aqueous washes will not remove it from skin/surfaces effectively; use organic solvents (EtOH, Acetone) or soap/surfactants.[1][2] |

GHS Hazard Classification (CAS 19832-98-5)[1][2][3]

-

Signal Word: WARNING

-

H335: May cause respiratory irritation.[2]

Scientist-to-Scientist Note: While not explicitly flagged as a peroxide former in all standard SDSs, the benzylic carbon adjacent to the carbonyl and the methyl group provides sites for autoxidation.[1][2] Treat old bottles with the same caution as tetralin; test for peroxides if crystals or viscosity changes are observed.[2]

Exposure Controls & Personal Protection (PPE)[2]

The primary route of occupational exposure is dermal contact during reaction setup and workup.[2]

Engineering Controls

-

Ventilation: All handling must occur within a certified chemical fume hood maintaining a face velocity of 80–100 fpm.[2]

-

Inert Atmosphere: Store and handle under nitrogen or argon.[2] This not only prevents oxidation of the compound but reduces fire risk.[2]

PPE Selection Logic

-

Eye Protection: Chemical splash goggles are mandatory.[2] A face shield is recommended during vacuum distillation or when handling >100 mL.[2]

-

Hand Protection:

-

Respiratory: If heating outside a hood (strongly discouraged) or during spill cleanup, use a NIOSH-approved respirator with Organic Vapor (OV) cartridges (Black label).[2]

Operational Protocols

Safe Synthesis Setup (Reaction Workflow)

The following diagram illustrates the safety decision tree for setting up a reaction involving 4-Methyl-1-tetralone, emphasizing the prevention of vapor release and skin contact.

Figure 1: Decision logic for minimizing exposure during reaction setup. Note the critical control points at Inert Gas Purge (preventing oxidation) and Reflux (preventing vapor release).[2]

Storage and Stability[1][3]

-

Temperature: Store at room temperature (15–25 °C).

-

Environment: Keep container tightly sealed in a dry, well-ventilated place.

-

Segregation: Store away from strong oxidizing agents (e.g., permanganates, perchlorates) and strong bases.

-

Shelf Life: Re-test purity annually. If the liquid turns dark yellow or brown, purification (vacuum distillation) is required before use in sensitive catalytic reactions.

Emergency Response Protocols

Spill Management (Small Scale < 500 mL)

-

Evacuate & Ventilate: Clear the immediate area.[2] Ensure fume hood sashes are lowered.[2]

-

PPE Upgrade: Don double nitrile gloves or Silver Shield laminate gloves and a respirator if vapors are detected.[2]

-

Containment: Do not use water (compound is insoluble and will spread).[2] Use a vermiculite or sand dam to contain the liquid.[2]

-

Absorption: Cover the spill with an inert absorbent (chem-mat or vermiculite).[2]

-

Disposal: Scoop contaminated material into a sealable container labeled "Hazardous Waste - Organic Debris." Clean the surface with an ethanolic soap solution to emulsify the oily residue.[2]

First Aid Measures

-

Eye Contact: Immediately flush with water for at least 15 minutes.[2][7][8] Lift eyelids to ensure irrigation.[2] Seek medical attention immediately —lipophilic irritants can cause corneal damage that is not immediately painful.[2]

-

Skin Contact: Wash with soap and water.[2][7] Do not use organic solvents on skin, as they may increase transdermal absorption.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[2]

Toxicological Insights

-

Acute Toxicity: Data is limited for this specific isomer, but based on SAR (Structure-Activity Relationship) with 1-tetralone:

-

Chronic Effects: Not classified as a carcinogen, but related polycyclic aromatics are often scrutinized. Avoid chronic exposure.[2]

-

Aquatic Toxicity: As a substituted tetralone, it is predicted to be toxic to aquatic life with long-lasting effects (Category 2).[2][6] Prevent entry into drains.[2]

References

Sources

- 1. 4-Methyl-1-tetralone - CAS:19832-98-5 - Sunway Pharm Ltd [3wpharm.com]

- 2. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 3. 4-Methyl-1-tetralone CAS 19832-98-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 4-Methyl-1-tetralone CAS#: 19832-98-5 [m.chemicalbook.com]

- 5. 4-Methyl-1-tetralone | 19832-98-5 [chemicalbook.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. oxfordlabchem.com [oxfordlabchem.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

Application Note & Protocol: Intramolecular Friedel-Crafts Synthesis of 4-Methyl-1-tetralone

Introduction: The Strategic Importance of the Tetralone Core

The 1-tetralone scaffold is a privileged structure in medicinal chemistry and materials science, serving as a critical intermediate in the synthesis of a diverse array of pharmaceuticals, agrochemicals, and natural products.[1] Its rigid, fused-ring system provides a valuable platform for constructing complex molecular architectures. 4-Methyl-1-tetralone, in particular, is a key precursor for various biologically active compounds. The intramolecular Friedel-Crafts acylation stands as one of the most robust and efficient methods for constructing this bicyclic ketone, typically through the cyclization of γ-phenylvaleric acid or its derivatives.[2][3]

This guide provides an in-depth examination of this reaction, blending theoretical principles with field-proven experimental protocols to empower researchers in drug discovery and chemical development.

Mechanistic Underpinnings: The Electrophilic Aromatic Substitution Pathway

The intramolecular Friedel-Crafts acylation is a classic example of electrophilic aromatic substitution. The core principle involves the generation of a highly reactive acylium ion electrophile from a carboxylic acid or acyl chloride, which then attacks the electron-rich aromatic ring of the same molecule to form a new six-membered ring.[4] The formation of a six-membered ring is generally favored over five- or seven-membered rings in these cyclizations.[4]

Two primary pathways are employed, differing in the choice of catalyst and the activation method for the carboxylic acid moiety:

-

Brønsted Acid / Dehydrating Agent Catalysis: Strong acids like Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MSA) act as both catalyst and solvent.[4] They protonate the carboxylic acid, facilitating the loss of a water molecule to generate the key acylium ion intermediate directly. PPA is a classical and highly effective reagent for this transformation, though its high viscosity can present handling challenges.[4][5]

-

Lewis Acid Catalysis: This pathway involves a two-step process. First, the precursor γ-phenylvaleric acid is converted to the more reactive γ-phenylvaleryl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.[2][6] A strong Lewis acid, such as aluminum chloride (AlCl₃), then coordinates to the acyl chloride, abstracting the chloride to form the acylium ion.[7][8] A stoichiometric amount of the Lewis acid is required, as the resulting tetralone product is a moderate Lewis base and forms a stable complex with the catalyst, which is later decomposed during aqueous workup.[7]

The generalized mechanism is visualized below:

Caption: General mechanism of the intramolecular Friedel-Crafts acylation.

Experimental Guide: Protocol for PPA-Mediated Cyclization

This protocol details the direct cyclization of 4-phenylvaleric acid using Polyphosphoric Acid (PPA), a reliable and high-yielding method.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 4-Phenylvaleric acid | ≥98% | Sigma-Aldrich | The starting material. |

| Polyphosphoric Acid (PPA) | 115% H₃PO₄ basis | Sigma-Aldrich | Highly viscous; handle with care.[5] |

| Dichloromethane (DCM) | ACS Reagent Grade | Fisher Scientific | For extraction. |

| Saturated Sodium Bicarbonate (aq) | N/A | N/A | For neutralizing acid. |

| Brine (Saturated NaCl solution) | N/A | N/A | For washing the organic layer. |

| Anhydrous Magnesium Sulfate | Laboratory Grade | VWR | For drying the organic layer. |

| Ice | N/A | N/A | Crucial for the workup step.[5][9] |

Step-by-Step Synthesis Protocol

CAUTION: Polyphosphoric acid is highly corrosive and its reaction with water is extremely exothermic. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (approx. 10 times the weight of the starting acid).

-

Rationale: A mechanical stirrer is essential due to the high viscosity of PPA, ensuring efficient mixing. The large excess of PPA serves as both the catalyst and the solvent.

-

-

Heating: Gently heat the PPA to 60-70°C with stirring.[5]

-

Addition of Starting Material: Once the PPA is mobile, add 4-phenylvaleric acid (e.g., 10.0 g) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 80°C.

-

Rationale: Portion-wise addition helps to control the initial exotherm and prevent localized overheating which could lead to side product formation.

-

-

Reaction: After the addition is complete, continue to stir the mixture at 70-80°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Allow the reaction mixture to cool slightly (to approx. 50-60°C) and then very carefully and slowly pour it onto a large beaker containing crushed ice (approx. 500 g).[9]

-

Rationale (Critical Step): This is a highly exothermic step. Pouring the hot, viscous acid onto a large volume of ice is the safest way to quench the reaction and hydrolyze the PPA. The ice absorbs the significant heat of dilution, preventing splashing and boiling.[5]

-

-

Extraction: Once all the ice has melted, transfer the aqueous slurry to a separatory funnel. Extract the aqueous phase with dichloromethane (3 x 100 mL).

-

Rationale: The product, 4-methyl-1-tetralone, is organic-soluble and will be extracted into the DCM layer. Multiple extractions ensure maximum recovery.

-

-

Washing: Combine the organic extracts and wash successively with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (100 mL).

-

Rationale: The bicarbonate wash neutralizes any residual acid carried over into the organic phase. The brine wash helps to remove residual water from the organic layer before drying.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-methyl-1-tetralone.

Alternative Pathway: Acyl Chloride / Lewis Acid Method

An effective alternative involves the conversion of the carboxylic acid to its acyl chloride, followed by AlCl₃-mediated cyclization.[6]

-

Acyl Chloride Formation: React 4-phenylvaleric acid with thionyl chloride (SOCl₂) in an inert solvent.

-

Friedel-Crafts Cyclization: Dissolve the crude acyl chloride in a solvent like carbon disulfide or dichloromethane, cool in an ice bath, and add anhydrous aluminum chloride (AlCl₃) portion-wise.[6]

-

Reaction & Workup: Allow the reaction to proceed, followed by a careful quench on ice and extraction as described in the PPA protocol.

This method avoids the handling of viscous PPA but requires an additional synthetic step and the stringent exclusion of moisture, as AlCl₃ is highly water-sensitive.

Data Summary & Expected Outcomes

The choice of catalyst and conditions significantly impacts reaction efficiency.

| Catalyst System | Starting Material | Typical Temp. | Typical Time | Expected Yield | Key Considerations |

| Polyphosphoric Acid (PPA) | 4-Phenylvaleric Acid | 70-90°C | 1-3 h | 80-95% | High viscosity requires mechanical stirring; exothermic workup.[5][10] |

| AlCl₃ / SOCl₂ | 4-Phenylvaleric Acid | 0°C to reflux | 1-2 h | 75-90% | Requires anhydrous conditions; stoichiometric AlCl₃ needed.[6][7] |

| Methanesulfonic Acid (MSA) | 4-Phenylvaleric Acid | 80-100°C | 2-4 h | 70-85% | Easier to handle than PPA but may require longer reaction times.[4] |

| Eaton's Reagent (P₂O₅/MSA) | 4-Phenylvaleric Acid | 25-60°C | 1-5 h | >90% | Highly efficient and often allows for lower reaction temperatures.[11] |

Troubleshooting and Field Insights

-

Problem: The reaction stalls or gives a low yield.

-

Potential Cause & Solution: For the PPA method, ensure the temperature is high enough to maintain a mobile reaction mixture for effective stirring. For the AlCl₃ method, moisture contamination is a likely culprit; ensure all glassware is oven-dried and reagents are anhydrous.

-

-

Problem: The formation of a dark, tarry substance.

-

Potential Cause & Solution: This often indicates overheating. Maintain careful temperature control, especially during the addition of the starting material or catalyst.

-

-

Problem: Difficult workup with PPA.

-

Insight: Do not let the PPA mixture cool to room temperature before quenching, as it will become nearly solid and impossible to pour. Quenching while still warm but not dangerously hot (e.g., ~60°C) is optimal. Using a wide-mouthed beaker for the ice quench is highly recommended.

-

References

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Ishihara, K., et al. (2005). Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. ResearchGate. Retrieved from [Link]

-

Beilstein Journals. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[2]annulen-7-ols. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetralone synthesis. Retrieved from [Link]

-

Ashenhurst, J. (2018). The Intramolecular Friedel-Crafts Reaction. Master Organic Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-TETRALONE. Org. Syn. Coll. Vol. 4, 884. Retrieved from [Link]

-

Hassan, Z., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Retrieved from [Link]

-

ResearchGate. (2021). Formation of α-Tetralone by Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

-

Poon, P. S., et al. (2014). Synthesis of 8-methyl-1-tetralone, a potential intermediate for (+/-)-platyphyllide. Natural Product Research. Retrieved from [Link]

-

Banerjee, A. K., & Poon, P. S. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. Retrieved from [Link]

-

Banerjee, A. K., & Poon, P. S. (2023). (PDF) Polyphosphoric Acid in Organic Synthesis. ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-TETRALONE. Org. Syn. Coll. Vol. 1, 479. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for the synthesis of 2-(2-Bromophenyl)-1H-indole. Retrieved from [Link]

-

Organic Syntheses. (2015). Preparation of Methyl 1,2,3,4-tetra-O-acetyl-β-D- glucopyranuronate. Retrieved from [Link]

- Google Patents. (1991). US5019655A - Method of preparing 4-dichlorophenyl-1-tetralones.

-

Journal of the Chemical Society C: Organic. (1968). Studies on intramolecular Friedel–Crafts cyclisation. Part II. Synthesis of 7-methoxy-8-methyl-1-tetralone. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tetralones through intramolecular Friedel–Crafts cyclization. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. ccsenet.org [ccsenet.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: 4-Methyl-1-tetralone in Medicinal Chemistry

This guide provides an in-depth exploration of 4-Methyl-1-tetralone as a valuable scaffold in medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering both a conceptual framework and practical protocols for leveraging this versatile chemical entity.

Introduction: The Strategic Value of the Tetralone Scaffold

The tetralone framework, a bicyclic structure composed of a fused benzene and cyclohexanone ring, is a privileged scaffold in medicinal chemistry.[1][2] Its rigid, yet three-dimensional, structure provides a unique topographical presentation for interacting with biological targets. Tetralone derivatives are found in a variety of natural products and have been instrumental as starting materials and key intermediates in the synthesis of numerous pharmacologically active compounds.[1] The broad spectrum of biological activities associated with the tetralone core includes anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[3]

4-Methyl-1-tetralone, a specific derivative of this class, offers additional strategic advantages. The methyl group at the 4-position can influence the molecule's pharmacokinetic and pharmacodynamic properties. For instance, it can enhance metabolic stability by blocking a potential site of oxidation, or it can provide a crucial steric element for specific receptor interactions, potentially leading to increased potency or selectivity.

Core Applications in Drug Discovery

The reactivity of the α,β-unsaturated ketone system and the potential for aromatic substitution make 4-Methyl-1-tetralone a versatile starting point for several classes of therapeutic agents.

Anticancer Agents: Synthesis of Chalcone Derivatives

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a well-established class of anticancer agents.[4] They exert their effects through various mechanisms, including the induction of apoptosis and inhibition of tubulin polymerization. The Claisen-Schmidt condensation is a classical and efficient method for synthesizing chalcones from ketones and aldehydes.[4][5][6][7][8]

4-Methyl-1-tetralone can serve as the ketone component in this reaction, leading to a class of constrained or cyclic chalcones. The methyl group at the 4-position can provide a critical steric interaction within the binding pocket of target proteins.

Caption: Workflow for the synthesis of chalcone derivatives.

This protocol details the synthesis of a representative chalcone derivative from 4-Methyl-1-tetralone and 4-chlorobenzaldehyde.

Materials:

-

4-Methyl-1-tetralone (1.0 eq)

-

4-chlorobenzaldehyde (1.0 eq)

-

Ethanol

-

10% Aqueous Potassium Hydroxide (KOH) solution

-

Deionized water

-

Ice

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-Methyl-1-tetralone (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in a minimal amount of ethanol with stirring.

-

Catalyst Addition: Cool the solution in an ice bath and slowly add the 10% aqueous KOH solution dropwise with continuous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 8:2).

-

Precipitation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Washing: Wash the solid with copious amounts of cold water until the filtrate is neutral to litmus paper.

-

Purification: Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

-

Characterization: Characterize the final product by melting point, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation:

-

TLC Analysis: The disappearance of starting materials and the appearance of a new, less polar spot indicates reaction progression.

-

Melting Point: A sharp melting point of the recrystallized product indicates high purity.

-

Spectroscopic Analysis: The ¹H NMR spectrum should show characteristic peaks for the vinyl proton and the aromatic protons of both rings. The carbonyl stretch in the FT-IR spectrum will be shifted compared to the starting material.

Neuroprotective Agents: Synthesis of Dopamine Receptor Ligands

Derivatives of the tetralin scaffold are known to interact with dopamine receptors, making them attractive candidates for the treatment of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.[9][10] The synthesis of these compounds often involves the reductive amination of a tetralone precursor. 4-Methyl-1-tetralone can be used to generate novel aminotetralin derivatives with potential as dopamine D4 receptor antagonists.

Caption: Synthesis of aminotetralin derivatives.

This protocol describes a general procedure for the reductive amination of 4-Methyl-1-tetralone.

Materials:

-

4-Methyl-1-tetralone (1.0 eq)

-

Methylamine (solution in THF or as hydrochloride salt) (1.5 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of 4-Methyl-1-tetralone (1.0 eq) in DCE, add methylamine (1.5 eq) and a catalytic amount of acetic acid.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

-

Reaction: Stir the reaction at room temperature overnight. Monitor the reaction by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Self-Validation:

-

FT-IR Spectroscopy: The disappearance of the carbonyl peak from the starting material and the appearance of N-H stretching bands (for primary or secondary amines) in the product.

-

Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the expected mass of the product.

Data Presentation: Biological Activity of Tetralone Derivatives

The following table summarizes the inhibitory concentrations (IC₅₀) of various tetralone-based chalcones against different cancer cell lines, illustrating the potential of this scaffold. While these are not direct derivatives of 4-Methyl-1-tetralone, they provide a strong rationale for its use in synthesizing similar compounds.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Benzylidene-1-tetralone | MAO-B | 0.0064 | [6] |

| 2-Benzylidene-1-tetralone | MAO-A | 0.754 | [6] |

| Chlorochalcone | Jurkat | 8.0 | [4] |

| Chlorochalcone | HCT116 | 18.2 | [4] |

Conclusion and Future Perspectives

4-Methyl-1-tetralone represents a promising, yet underexplored, starting material in medicinal chemistry. Its structural features provide a solid foundation for the synthesis of diverse compound libraries targeting a range of diseases. The protocols outlined in this guide serve as a starting point for the rational design and synthesis of novel therapeutic agents based on this versatile scaffold. Future work should focus on synthesizing a broader range of 4-methyl-1-tetralone derivatives and evaluating their biological activities to establish clear structure-activity relationships.

References

-

Galal, A. M., et al. (2021). {(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II): A Novel Enantiomerically Pure Oxaliplatin Derivative Showing Improved Anticancer Activity in Vivo. Journal of Medicinal Chemistry. Available at: [Link]

-

Safari, J., & Gandomi-Ravandi, S. (2014). Synthesis of biologically active chalcone analogues via Claisen-Schmidt condensation in solvent-free conditions. SciSpace. Available at: [Link]

-

ResearchGate. (n.d.). Claisen-Schmidt reaction for synthesis of chalcones 1–20. ResearchGate. Available at: [Link]

-

Maree, J. C., et al. (2018). Synthesis and Evaluation of 2-benzylidene-1-tetralone Derivatives for Monoamine Oxidase Inhibitory Activity. PubMed. Available at: [Link]

-

Afshar, N., et al. (2022). (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease. PubMed Central. Available at: [Link]

-

Afshar, N., et al. (2023). Synthesis of Biologically Active α-Tetralone Condensate: Growth of Single Crystal, Characterization by Experimental and Simulation Methods. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Huang, Y., et al. (2001). Synthesis of potent and selective dopamine D(4) antagonists as candidate radioligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

DTIC. (n.d.). Piperidine Synthesis. DTIC. Available at: [Link]

-

Poon, P. S., et al. (2014). Synthesis of 8-methyl-1-tetralone, a potential intermediate for (+/-)-platyphyllide. Natural Product Research. Available at: [Link]

-

Rowan Digital Works. (n.d.). Effects of Novel Dopamine D4 Receptor-Targeted Compounds on locomotor activity and Anxiety-Like Behavior in Male and. Rowan Digital Works. Available at: [Link]

-

Paterson, I., & Scott, P. J. (2006). Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. NIH. Available at: [Link]

-

Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar. Available at: [Link]

-

Sultan, A., et al. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Materials Science Research India. Available at: [Link]

-

ResearchGate. (n.d.). Knoevenagel Condensation Catalyzed by 1,1,3,3-Tetramethylguanidium Lactate. ResearchGate. Available at: [Link]

-

ChemRxiv. (n.d.). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. Available at: [Link]

-

Organic Syntheses. (n.d.). α-TETRALONE. Organic Syntheses. Available at: [Link]

-

ResearchGate. (n.d.). Knoevenagel Condensation Catalyzed by 1,1,3,3-Tetramethylguanidium Lactate | Request PDF. ResearchGate. Available at: [Link]

-

Hopkins, C. R., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PubMed. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-methylene-1-tetralone. PrepChem.com. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 1. Claisen-Schmidt condensation for the synthesis of the... | Download Scientific Diagram. ResearchGate. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Synthesis and Evaluation of 2-benzylidene-1-tetralone Derivatives for Monoamine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Using 4-Methyl-1-tetralone as a precursor for naphthalenes

An In-Depth Technical Guide to the Utilization of 4-Methyl-1-tetralone as a Precursor for Naphthalene Synthesis

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 4-Methyl-1-tetralone as a strategic precursor for constructing substituted naphthalenes, with a particular focus on the synthesis of 1-methylnaphthalene. The naphthalene scaffold is a privileged structure in medicinal chemistry and materials science, making efficient synthetic routes to its derivatives highly valuable.[1][2][3] This document elucidates the core chemical principles, provides detailed, field-tested protocols for the aromatization of 4-Methyl-1-tetralone, and discusses the significance of the resulting products for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of 4-Methyl-1-tetralone

4-Methyl-1-tetralone, a substituted α-tetralone, is a versatile bicyclic ketone that serves as a powerful building block in organic synthesis. Its rigid framework, which combines an aromatic ring with a cyclohexanone moiety, makes it an ideal starting point for the regioselective synthesis of polysubstituted naphthalenes.[1] The conversion of the tetralone's ketone-containing ring into a second aromatic ring—a process known as aromatization or dehydrogenation—is a robust and reliable transformation.

The primary product of this conversion, 1-methylnaphthalene, and its derivatives are not merely commodity chemicals; they are crucial intermediates in the development of advanced materials and pharmaceutical agents.[3][4] The naphthalene core is present in numerous FDA-approved drugs, including propranolol (a beta-blocker), naproxen (an anti-inflammatory drug), and bedaquiline (an anti-tuberculosis agent).[2] Therefore, mastering the synthesis of naphthalenes from readily available precursors like 4-Methyl-1-tetralone is a critical skill for chemists in the pharmaceutical industry.

Logical Workflow: From Precursor to Application

The following diagram illustrates the overall workflow from the precursor, through the key transformation, to the application of the synthesized naphthalene derivative.

Caption: Workflow from 4-Methyl-1-tetralone to drug development.

The Core Transformation: Aromatization via Dehydrogenation

The conversion of 4-Methyl-1-tetralone to 1-methylnaphthalene is fundamentally an oxidation reaction, specifically a dehydrogenation, which removes two molecules of hydrogen (H₂) to form a fully aromatic system. The driving force for this reaction is the significant thermodynamic stability gained by forming the naphthalene ring system.

Mechanistic Insights

While several methods exist, the most common and industrially scalable approach is catalytic dehydrogenation using a heterogeneous catalyst, typically palladium on an activated carbon support (Pd/C). The mechanism is thought to proceed via the following key stages:

-

Keto-Enol Tautomerism: The tetralone first tautomerizes to its enol form, creating a hydroxyl group and a double bond within the six-membered ring.

-

Initial Dehydrogenation: The enol undergoes an initial dehydrogenation, likely involving oxidative addition of the catalyst into C-H bonds, to form 1-methyl-4-naphthol.

-

Dehydration/Aromatization: The resulting naphthol intermediate readily dehydrates under the reaction conditions to yield the final, stable 1-methylnaphthalene product.

An alternative pathway involves the initial reduction of the ketone to an alcohol (a tetralol), followed by sequential dehydrogenation steps.[5] However, direct dehydrogenation of the tetralone is often more direct.

Reaction Pathway Diagram

Caption: Proposed reaction pathway for the aromatization of 4-Methyl-1-tetralone.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 1-methylnaphthalene from 4-Methyl-1-tetralone.

Protocol 1: Catalytic Dehydrogenation in Solution Phase

This method is a robust and widely used procedure suitable for laboratory-scale synthesis. The choice of a high-boiling solvent is critical to provide the necessary thermal energy to overcome the activation barrier for dehydrogenation.

Materials and Equipment:

-

4-Methyl-1-tetralone (CAS: 19832-98-5)[6]

-

10% Palladium on activated carbon (Pd/C)

-

High-boiling point solvent (e.g., Toluene, Xylene, or Mesitylene)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Celite® or a similar filter aid

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Setup: Assemble a flame-dried three-necked flask with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet.

-

Reagent Charging: To the flask, add 4-Methyl-1-tetralone (1.0 eq) and the chosen high-boiling solvent (approx. 5-10 mL per gram of tetralone).

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight relative to the tetralone). Note: Pd/C can be pyrophoric; handle with care in an inert atmosphere.

-

Inerting: Purge the system with nitrogen or argon for 10-15 minutes to remove any oxygen.

-

Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will depend on the solvent used (Toluene: ~111°C, Xylene: ~140°C).

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-24 hours.

-

Work-up and Purification: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Dilute the reaction mixture with a solvent like ethyl acetate or dichloromethane. c. Filter the mixture through a pad of Celite® to carefully remove the Pd/C catalyst. Wash the filter cake with additional solvent. d. Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. e. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to afford pure 1-methylnaphthalene.

Protocol 2: Vapor-Phase Catalytic Dehydrogenation

This method is more suited for larger-scale or continuous-flow synthesis and often provides higher throughput.[7]

Materials and Equipment:

-

4-Methyl-1-tetralone

-

Palladium or Platinum supported catalyst (e.g., on alumina)

-

Fixed-bed reactor system with a high-temperature furnace

-

Inert carrier gas (e.g., Nitrogen)

-

Gas flow controllers

-

Condenser and collection vessel

Procedure:

-

Catalyst Bed Preparation: Pack the fixed-bed reactor with the chosen supported catalyst according to the manufacturer's specifications.

-

System Setup: Heat the reactor to the target temperature (typically 250-400°C) under a continuous flow of inert carrier gas.

-

Reaction Execution: Introduce a vaporized stream of 4-Methyl-1-tetralone into the reactor using the carrier gas. The flow rate and temperature should be optimized to ensure complete conversion.

-

Product Collection: The product stream exiting the reactor is passed through a condenser to liquefy the 1-methylnaphthalene, which is then collected in a receiving flask.

-

Purification: The collected product is typically of high purity but can be further purified by distillation if necessary.

Data Summary and Comparison

The choice of method often depends on the desired scale and available equipment. The following table summarizes typical reaction parameters.

| Parameter | Protocol 1: Solution-Phase | Protocol 2: Vapor-Phase |

| Catalyst | 5-10% Pd/C | Pd or Pt on Al₂O₃/SiO₂ |

| Temperature | 110 - 200 °C (Solvent Dependent) | 250 - 400 °C |

| Pressure | Atmospheric | Atmospheric |

| Typical Yield | 75 - 95% | >90% (Optimized) |

| Scale | Lab Scale (mg to g) | Pilot / Industrial Scale (kg) |

| Advantages | Simple setup, common lab equipment | High throughput, continuous process |

| Disadvantages | Batch process, longer reaction times | Requires specialized equipment |

Applications in Drug Development and Research

The synthesis of 1-methylnaphthalene from 4-Methyl-1-tetralone provides a key building block for more complex molecular architectures.[4] Its functionalized derivatives are instrumental in constructing novel therapeutic agents.

-

Scaffold for Bioactive Molecules: The naphthalene ring system is a common core in molecules designed to interact with biological targets. Its planar and lipophilic nature facilitates binding to enzymes and receptors.[2]

-

Intermediate for Lead Optimization: In drug discovery, chemists can readily modify the 1-methylnaphthalene core at various positions to fine-tune a compound's pharmacological properties (e.g., potency, selectivity, and ADME profile).[8]

-

Solvent Properties: Methylnaphthalenes can also be used as specialized high-boiling point solvents in certain drug formulation processes, particularly for lipophilic active pharmaceutical ingredients (APIs).[4]

Conclusion

4-Methyl-1-tetralone is a highly effective and strategic precursor for the synthesis of 1-methylnaphthalene and its derivatives. The aromatization via catalytic dehydrogenation is a reliable and scalable chemical transformation that provides access to a molecular scaffold of immense importance to the pharmaceutical and chemical industries. The protocols and insights provided in this guide are designed to empower researchers to confidently apply this valuable synthetic tool in their research and development endeavors.

References

- Vertex AI Search. (2025). What are the applications of Methylnaphthalene in the pharmaceutical industry? - Blog.

- Z. O. D. C. S. Quiclet-Sire, B. (2004).

-

Amano, K., Kawasaki-Takasuka, T., & Mori, K. (2024). Synthesis of Polysubstituted Naphthalenes by a Hydride Shift Mediated C-H Bond Functionalization/Aromatization Sequence. Organic Letters, 26(9), 1824–1827. [Link]

- Moleele, S. S., Michael, J. P., & de Koning, C. B. (2006). Methodology for the synthesis of 1,2-disubstituted arylnaphthalenes from α-tetralones. Tetrahedron, 62(12), 2831–2844.

-

user102883. (2018). Reactions on alpha tetralone to synthesize naphthalene. Chemistry Stack Exchange. [Link]

-

Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 276-303. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD.

- The Study of Insilco Design and Biological Evaluation of Naphthalene Deriv

- BenchChem. (2025). Application Notes and Protocols: Dehydrogenation of 2-Methyl-1-tetralone to Form Substituted Naphthalenes.

Sources

- 1. scispace.com [scispace.com]

- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. jinjingchemical.com [jinjingchemical.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 4-Methyl-1-tetralone 97 19832-98-5 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijpsjournal.com [ijpsjournal.com]

Application Note: High-Fidelity Reduction of 4-Methyl-1-tetralone to 4-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol

Introduction: Significance and Application

4-Methyl-1-tetralone is a crucial bicyclic ketone that serves as a versatile intermediate in the synthesis of a wide array of pharmacologically active molecules and complex organic structures. The reduction of its carbonyl group to a secondary alcohol, yielding 4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol, is a pivotal transformation. This resulting alcohol is a key building block for derivatives of tetralin, a scaffold found in numerous natural products and synthetic drugs, including potential anticancer and neuroprotective agents.[1][2]

The stereochemistry of the newly formed hydroxyl group can significantly influence the biological activity of the final compound, making the choice of reduction methodology critical. This application note provides detailed, validated protocols for two distinct and highly reliable methods for this reduction: a chemoselective hydride reduction using sodium borohydride and a heterogeneous catalytic hydrogenation. The guide is designed for researchers in organic synthesis and drug development, offering a comprehensive framework from reaction setup to product characterization, while explaining the fundamental principles behind the experimental choices.

Reaction Overview & Mechanism

The conversion of 4-Methyl-1-tetralone to 4-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol involves the addition of two hydrogen atoms across the C=O double bond.

Overall Transformation:

4-Methyl-1-tetralone → 4-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol

2.1 Mechanism 1: Sodium Borohydride (Hydride Reduction)

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes and ketones to their corresponding alcohols without affecting other functional groups like esters or amides.[3][4] The mechanism proceeds in two main stages:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex (BH₄⁻) onto the electrophilic carbonyl carbon of the tetralone. This breaks the C=O π-bond, and the electrons are pushed onto the oxygen atom, forming a tetracoordinate borate-alkoxide intermediate.

-

Protonation/Workup: In the second step, a protic solvent (like methanol or water added during workup) protonates the newly formed alkoxide, yielding the final secondary alcohol product, 4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.[5]

2.2 Mechanism 2: Catalytic Hydrogenation

Catalytic hydrogenation is a powerful and "green" reduction method that utilizes molecular hydrogen (H₂) and a metal catalyst, typically Palladium on carbon (Pd/C).[6]

-

Hydrogen Activation: Molecular hydrogen is adsorbed onto the surface of the palladium catalyst, where the H-H bond is weakened, forming reactive metal-hydride species on the catalyst surface.[7]

-

Substrate Adsorption: The 4-Methyl-1-tetralone adsorbs onto the catalyst surface, bringing the carbonyl group in close proximity to the activated hydrogen.

-

Hydrogen Transfer: The activated hydrogen atoms are transferred sequentially to the carbonyl carbon and oxygen, resulting in the formation of the alcohol. The product then desorbs from the catalyst surface, allowing the cycle to continue.

Materials & Equipment

| Reagents & Solvents | Equipment |

| 4-Methyl-1-tetralone (≥98%) | Round-bottom flasks (50 mL, 100 mL) |

| Sodium borohydride (NaBH₄) (≥98%) | Magnetic stirrer and stir bars |

| Methanol (MeOH), ACS Grade | Ice bath |

| Ethyl acetate (EtOAc), ACS Grade | Reflux condenser |

| Diethyl ether (Et₂O) | Separatory funnel (250 mL) |

| 1M Hydrochloric acid (HCl) | Rotary evaporator |

| Anhydrous magnesium sulfate (MgSO₄) | Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄) |

| 10% Palladium on carbon (Pd/C) | UV lamp for TLC visualization |

| Hydrogen gas (H₂) source | Glass funnels and filter paper |

| Parr hydrogenation apparatus (or H-Cube®, etc.) | |

| NMR tubes, IR spectrometer |

Detailed Experimental Protocols

Protocol A: Reduction using Sodium Borohydride

This method is highly reliable for lab-scale synthesis due to its simplicity and mild conditions.

Workflow Diagram: Protocol A

Caption: Workflow for the NaBH₄ reduction of 4-Methyl-1-tetralone.

Step-by-Step Procedure:

-

Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Methyl-1-tetralone (1.60 g, 10.0 mmol). Dissolve the ketone in 25 mL of methanol.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. Causality: This initial cooling is crucial to moderate the exothermic reaction upon addition of the hydride reagent, preventing potential side reactions and ensuring controlled reduction.

-

Reagent Addition: Slowly add sodium borohydride (0.42 g, 11.0 mmol, 1.1 equivalents) to the stirred solution in small portions over 15 minutes. Insight: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas, which occurs as NaBH₄ reacts with the methanol solvent.[8]

-

Reaction: Continue stirring the reaction mixture in the ice bath for 1 hour, then remove the bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 4:1 Hexane:Ethyl Acetate. The starting material (ketone) is less polar than the product (alcohol). The reaction is complete when the spot corresponding to the starting tetralone has disappeared.

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Cautiously add 1M HCl dropwise to quench the excess NaBH₄ and neutralize the sodium borate esters. Continue adding acid until gas evolution ceases and the pH is slightly acidic (~pH 5-6). Trustworthiness: This step is essential for safety and for breaking down the borate-alkoxide complex to liberate the desired alcohol.

-

Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a 250 mL separatory funnel. Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic phase with brine (1 x 20 mL), then dry over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary (silica gel, gradient elution with Hexane/EtOAc).

Protocol B: Catalytic Hydrogenation

This method is highly efficient and atom-economical, making it suitable for larger-scale synthesis. It requires specialized pressure equipment.

Step-by-Step Procedure:

-

Catalyst & Substrate Loading: In a pressure-resistant vessel suitable for a Parr hydrogenation apparatus, add 4-Methyl-1-tetralone (1.60 g, 10.0 mmol) and 25 mL of ethyl acetate. To this solution, carefully add 10% Palladium on carbon (80 mg, 5% w/w). Insight: Ethyl acetate is a good solvent choice as it is relatively inert under these conditions. The catalyst loading can be adjusted, but 5% w/w is a standard starting point.[9]

-

System Purge: Seal the reaction vessel. Purge the system by pressurizing with nitrogen (N₂) and then venting to atmosphere. Repeat this cycle three times to remove all oxygen. Causality: Removing oxygen is a critical safety step to prevent the formation of an explosive mixture with hydrogen gas.

-

Hydrogenation: After purging, pressurize the vessel with hydrogen gas (H₂) to the desired pressure (e.g., 50 psi or ~3.5 bar).

-

Reaction: Begin vigorous stirring or shaking to ensure efficient mixing and contact between the substrate, solvent, catalyst, and hydrogen gas. The reaction is typically exothermic and may require initial cooling for large-scale operations. Allow the reaction to proceed for 4-8 hours or until hydrogen uptake ceases.

-

Monitoring: The reaction progress is monitored by the cessation of hydrogen consumption from the pressure gauge. A TLC can be run on a carefully depressurized and withdrawn aliquot to confirm completion.

-

Depressurization & Filtering: Once complete, carefully vent the excess hydrogen and purge the vessel with nitrogen three times. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethyl acetate (2 x 10 mL) to recover any adsorbed product. Safety Note: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when containing residual hydrogen and solvent. Do not allow the filter cake to dry completely in the open. It should be quenched with water.

-

Isolation: Combine the filtrates and remove the solvent using a rotary evaporator to yield the product, which is often of high purity.

Data Summary & Characterization

| Parameter | Protocol A: NaBH₄ Reduction | Protocol B: Catalytic Hydrogenation |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Hydrogen (H₂) with 10% Pd/C catalyst |

| Solvent | Methanol (MeOH) | Ethyl Acetate (EtOAc) |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Pressure | Atmospheric | ~50 psi (3.5 bar) |

| Reaction Time | 3-4 hours | 4-8 hours |

| Typical Yield | 90-98% | >95% |

| Workup | Acidic Quench, Extraction | Filtration of Catalyst |

| Key Advantage | Operational Simplicity | High Purity, Atom Economy |

Expected Product Characteristics: 4-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol

-

Appearance: Colorless to pale yellow oil or low-melting solid.

-

Molecular Formula: C₁₁H₁₄O

-

Molar Mass: 162.23 g/mol

-

Infrared (IR) Spectroscopy: A strong, broad absorption band will appear in the region of 3200-3600 cm⁻¹ (O-H stretch), and the sharp carbonyl (C=O) peak from the starting material at ~1680 cm⁻¹ will be absent.

-

¹H NMR Spectroscopy (CDCl₃, 400 MHz): Expected chemical shifts (δ) in ppm. The spectrum will be similar to the parent compound, 1,2,3,4-tetrahydro-1-naphthol.[10][11]

-

~7.1-7.4 (m, 4H, Ar-H)

-

~4.8 (t, 1H, CH-OH)

-

~2.7-2.9 (m, 2H, Ar-CH₂)

-

~2.3 (s, 3H, Ar-CH₃)

-

~1.7-2.1 (m, 5H, aliphatic CH₂ and OH)

-

-

¹³C NMR Spectroscopy (CDCl₃, 100 MHz):

-

Aromatic carbons: ~125-138 ppm

-

Carbinol carbon (CH-OH): ~68 ppm

-

Aliphatic carbons (CH₂): ~19-38 ppm

-

Methyl carbon (CH₃): ~19 ppm

-

Troubleshooting

| Problem | Possible Cause | Solution |

| Incomplete Reaction (TLC shows starting material) | Insufficient reducing agent; Deactivated catalyst (Protocol B); Low reaction time/temperature. | Add more reducing agent (Protocol A); Use fresh catalyst (Protocol B); Extend reaction time. |

| Low Yield | Product lost during workup/extraction; Incomplete reaction. | Ensure proper pH adjustment during quench; Perform multiple extractions; Ensure reaction completion via TLC. |

| Side Product Formation | Reaction temperature too high (NaBH₄); Over-reduction (Catalytic Hydrogenation). | Maintain low temperature during NaBH₄ addition; Use milder conditions (lower pressure/temp) for hydrogenation. |

References

- Google Patents. (n.d.). Process for preparing sertraline from chiral tetralone.

-

Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved from [Link]

-

Wikipedia. (2023). Sodium borohydride. Retrieved from [Link]

- Jasperse, C. (n.d.). NaBH4 Reduction of Ketone to Alcohol.

- Poon, P. S., et al. (2014). Synthesis of 8-methyl-1-tetralone, a potential intermediate for (+/-)-platyphyllide. Natural Product Research, 28(20), 1747-1753.

- Javaid, S., et al. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Letters in Organic Chemistry, 16(10).

- Woggon, W.-D., et al. (2008). Diastereoselective and enantioselective reduction of tetralin-1,4-dione. Beilstein Journal of Organic Chemistry, 4, 37.

- Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc, 2024(2), 202312053.

-

Wikipedia. (2023). Quinagolide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). β-TETRALONE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-TETRALONE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol. PubChem Compound Database. Retrieved from [Link]

-

Reagent Guide. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

-

Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Catalytic Hydrogenation. Retrieved from [Link]

-

Clark, J. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]

- Lima, S., et al. (2019). Catalytic Transfer Hydrogenation and Acid Reactions of Furfural and 5-(Hydroxymethyl)

-

National Center for Biotechnology Information. (n.d.). (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol. PubChem Compound Database. Retrieved from [Link]

- Boulanger, B. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1.

-

SIELC Technologies. (2018). 1,2,3,4-Tetrahydronaphthalen-1-ol. Retrieved from [Link]

-

ChemBK. (2024). 1,2,3,4-tetrahydronaphthalen-1-ol. Retrieved from [Link]

-

ATB (Automated Topology Builder). (n.d.). (2R)-1,2,3,4-Tetrahydronaphthalen-2-amin. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. Retrieved from [Link]

Sources

- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]